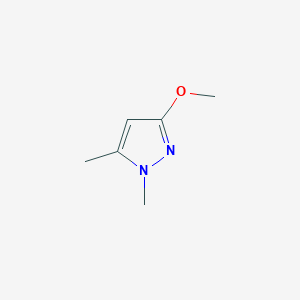

3-Methoxy-1,5-dimethyl-1H-pyrazole

Description

3-Methoxy-1,5-dimethyl-1H-pyrazole (CAS: 187838-61-5) is a pyrazole derivative characterized by a methoxy group at position 3 and methyl groups at positions 1 and 5 of the heterocyclic ring. Its IUPAC name is 3-methoxy-1,5-dimethylpyrazole, and it is commonly utilized as a pharmaceutical intermediate, fine chemical, and reagent in synthetic organic chemistry . The compound is synthesized to high purity (>99%) and analyzed via advanced techniques such as LCMS, GCMS, HPLC, and NMR, ensuring its suitability for pharmaceutical and research applications . Its structure, with a methoxy group, distinguishes it from simpler pyrazole derivatives, offering unique electronic and steric properties that influence reactivity and biological interactions.

Propriétés

IUPAC Name |

3-methoxy-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOGQASSAPOWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methoxy-1,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 3-methoxy-2,4-pentanedione with hydrazine hydrate under reflux conditions yields the desired pyrazole .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydropyrazoles.

Substitution: Electrophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydropyrazoles, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

3-Methoxy-1,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-Methoxy-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 3-Methoxy-1,5-dimethyl-1H-pyrazole with structurally related analogs:

Positional Isomerism and Substituent Effects

1,3-Dimethyl-1H-pyrazole Derivatives :

In BRD4 BD1 binding studies, replacing the 1,3-dimethyl group in compound 24 with a 1,5-dimethyl configuration (compound 36 ) reduced binding affinity by several-fold . This highlights the critical role of substituent positioning; the 1,5-dimethyl isomer introduces steric or electronic changes that diminish target engagement.- Key Insight : The 1,5-dimethyl configuration in this compound may limit its utility in applications requiring high-affinity BRD4 interactions compared to 1,3-dimethyl analogs.

- 3-Alkyl/Aryl-Substituted Pyrazoles: Compound 8e (3-methyl-1,5-diarylpyrazole) demonstrated anticancer activity with cytotoxicity against neoplastic cells, supported by ESI-MS ([M+H]⁺ = 354.2) and distinct NMR shifts (δ 1.78 ppm for 3-CH₃) .

Structural and Analytical Data

- NMR Trends : The ¹H-NMR of this compound is expected to show distinct methoxy (δ ~3.8 ppm) and methyl (δ ~2.3–2.5 ppm) signals, differing from diarylpyrazoles (δ 6.3–7.0 ppm for aromatic protons) .

Activité Biologique

3-Methoxy-1,5-dimethyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicine and industry.

Target Interactions

this compound interacts with various biological targets, including enzymes and receptors. Pyrazole derivatives are known to modulate enzyme activities through inhibition or activation, influencing critical biochemical pathways such as oxidation-reduction reactions.

Biochemical Pathways

The compound affects cellular processes by altering cell signaling pathways and gene expression. For instance, it can inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have reported significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as a therapeutic agent .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Pharmacological Applications

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against various pathogens. It has been tested against strains like E. coli and S. aureus, demonstrating significant inhibition .

Enzyme Inhibition

This compound is also recognized for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic potential of various pyrazole derivatives against multiple cancer cell lines, revealing that certain compounds exhibited IC50 values as low as 0.39 µM against MCF7 cells .

- Anti-inflammatory Activity : Another research effort synthesized novel pyrazole derivatives that showed up to 93% inhibition of IL-6 at specific concentrations, indicating strong anti-inflammatory potential .

- Antimicrobial Efficacy : Research demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, emphasizing their therapeutic potential in infectious diseases .

Q & A

What are the optimal synthetic routes for 3-Methoxy-1,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of pyrazole derivatives often involves multi-step protocols. For this compound, precursor selection (e.g., substituted hydrazines and β-keto esters) and solvent systems (polar aprotic solvents like DMF or THF) are critical. Evidence suggests that reaction temperature (80–120°C) and catalysts (e.g., acetic acid for cyclization) significantly impact yield . Optimization requires monitoring intermediates via TLC or HPLC and purification via column chromatography.

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in substituted pyrazoles?

Advanced Research Question

X-ray crystallography (e.g., single-crystal analysis) and NMR spectroscopy (¹H/¹³C, 2D-COSY) are pivotal for confirming regiochemistry and substituent orientation. For example, crystallographic data can distinguish between N-methyl and O-methoxy groups by analyzing bond angles and electron density maps . Discrepancies in spectral data (e.g., unexpected coupling in aromatic regions) may indicate tautomerism or steric hindrance, requiring DFT calculations for validation .

What role do substituent positions (3-methoxy, 1,5-dimethyl) play in modulating reactivity and biological activity?

Basic Research Question

The 3-methoxy group enhances electron density on the pyrazole ring, influencing nucleophilic substitution reactions. Methyl groups at positions 1 and 5 sterically hinder electrophilic attacks but stabilize the ring structure. Comparative studies on analogs (e.g., 3,5-dimethyl derivatives) show that methoxy substitution increases solubility and alters hydrogen-bonding potential, impacting interactions with biological targets .

How do structure-activity relationships (SARs) guide the design of pyrazole-based bioactive compounds?

Advanced Research Question

SAR studies require systematic variation of substituents and evaluation of biological endpoints (e.g., IC₅₀ in enzyme assays). For instance, replacing the 3-methoxy group with halogens (Cl, Br) can enhance antimicrobial activity, while bulky aryl groups at position 1 may improve binding affinity to kinase targets . Computational docking (e.g., AutoDock Vina) helps predict binding modes, validated by mutagenesis assays .

What analytical methods are most reliable for quantifying this compound in complex matrices?

Basic Research Question

Reverse-phase HPLC with UV detection (λ = 250–280 nm) is standard for purity assessment. Mass spectrometry (ESI-MS or GC-MS) provides molecular ion confirmation and detects degradation products. For trace analysis in biological samples, LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) improves accuracy .

How can kinetic and mechanistic studies elucidate reaction pathways in pyrazole functionalization?

Advanced Research Question

Time-resolved NMR or in-situ IR spectroscopy tracks intermediate formation during reactions like Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Kinetic isotope effects (KIEs) and Hammett plots reveal whether the rate-determining step involves proton transfer or electron reorganization. For example, methoxy groups may accelerate electrophilic substitutions via resonance stabilization .

What strategies address contradictory biological activity data across different assay systems?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or cell-line specificity. Normalize data using positive controls (e.g., tetracycline for antimicrobial assays) and validate findings in orthogonal assays (e.g., fluorescence-based vs. colorimetric). Meta-analyses of SAR datasets can identify outliers due to substituent electronic effects or metabolic instability .

How does regioselectivity in pyrazole synthesis impact downstream applications?

Advanced Research Question

Regioselectivity is governed by steric and electronic factors. For example, using bulky bases (e.g., LDA) in alkylation reactions favors substitution at less hindered positions. Computational tools (e.g., Fukui indices) predict reactive sites, while isotopic labeling (²H/¹⁵N) tracks substituent migration. Poor regiocontrol can lead to byproducts that complicate purification and reduce bioactivity .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

Stability studies under accelerated conditions (40°C/75% RH) show that methoxy groups are prone to oxidative degradation. Lyophilization or storage in inert atmospheres (N₂) extends shelf life. Degradation products (e.g., quinones or demethylated analogs) are identified via LC-MS and mitigated by adding antioxidants (e.g., BHT) .

How can computational modeling predict the physicochemical properties of novel pyrazole derivatives?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-311+G(d,p)) estimate logP, pKa, and solubility. Molecular dynamics simulations model membrane permeability, while QSAR models correlate descriptors (e.g., polar surface area) with bioavailability. Validation against experimental data (e.g., pharmacokinetic studies in rodents) refines predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.